N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
The compound contains several functional groups including a furan ring, a pyridine ring, a benzo[c][1,2,5]thiadiazole ring, and a sulfonamide group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzo[c][1,2,5]thiadiazole ring (a fused ring system containing a benzene ring and a [1,2,5]thiadiazole ring), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the nitrogen in the pyridine ring could act as a nucleophile in reactions. The sulfonamide group could also participate in reactions, particularly if conditions cause it to become deprotonated .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could increase the compound’s solubility in water. The aromatic rings could contribute to the compound’s stability and could influence its interactions with other molecules .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that compounds based on the thiadiazole sulfonamide scaffold, similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, exhibit significant antimicrobial activities. For instance, the synthesis of new heterocycles based on this framework has led to the discovery of compounds with potent antimicrobial properties against a variety of pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Activity and Drug Design
The structure of this compound provides a valuable framework for the development of new therapeutic agents. Studies have explored its utility in designing compounds with antiulcer, anticancer, and antibacterial activities. Notably, derivatives have been synthesized as potential antiulcer agents, showcasing the versatility of the thiadiazole sulfonamide core in drug design (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Catalysis and Synthetic Applications
The compound and its related structures have found applications in catalysis, particularly in facilitating the synthesis of other complex molecules. For example, certain thiadiazole sulfonamides have been employed as catalysts in the synthesis of pyran, pyrazolopyran, and other derivatives, highlighting their importance in organic synthesis and the development of new reaction methodologies (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).
Antiproliferative Agents
The structural motif of this compound has been incorporated into molecules exhibiting antiproliferative activities. Novel derivatives containing this moiety have been synthesized and evaluated for their potential as antiproliferative agents, showing promising results against various cancer cell lines (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-13-16(15)20-24-19-13)18-9-11-7-12(10-17-8-11)14-4-2-6-23-14/h1-8,10,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJKAVAZXBRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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